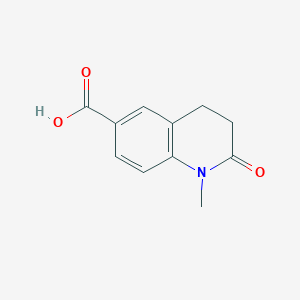

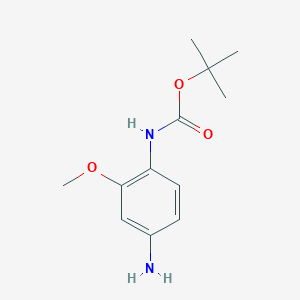

tert-Butyl (4-amino-2-methoxyphenyl)carbamate

Übersicht

Beschreibung

Tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291) . It is related to a class of compounds known as carbamates, which have applications in herbicide detection , enzymatic kinetic resolution , and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of this compound and related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction . For example, the compound was synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through a three-step process with an overall yield of 81% . Other related compounds, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, a related compound, features intramolecular C—H⋯O hydrogen bonds and, in the crystal form, molecules are linked by N—H⋯O hydrogen bonds into chains . Similarly, the structure of this compound would be expected to show characteristic features such as hydrogen bonding, which can influence its reactivity and physical properties.

Chemical Reactions Analysis

Carbamates like this compound can undergo various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics to give N-(Boc)hydroxylamines . The enzymatic kinetic resolution of related carbamates can be achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . Additionally, the electro-methoxylation of related compounds like 4-tert-butylcatechol has been studied, indicating that methoxylation reactions can occur under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly detailed in the provided papers. However, related compounds exhibit properties such as aggregation-enhanced emission and thermally activated delayed fluorescence, which are influenced by substituents like methoxy and tert-butyl groups . The hydrogen bonding observed in the crystal structures of similar compounds suggests that this compound may also exhibit specific solubility and stability characteristics due to intermolecular interactions 10.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Inhibitory Effects

Research has shown that phenolic compounds, which share structural similarities with tert-Butyl (4-amino-2-methoxyphenyl)carbamate, have antioxidant properties and can inhibit neoplasia. For instance, compounds like p-methoxyphenol and tert-butylhydroquinone have been studied for their inhibitory effects on carcinogenesis, demonstrating the potential of phenolic compounds in cancer prevention and treatment strategies (Wattenberg, Coccia, & Lam, 1980).

Prodrug Applications

Carbamate derivatives, such as those studied in compounds related to this compound, have shown promise in prodrug applications. These compounds have been synthesized and evaluated for their potential against diseases like Pneumocystis carinii pneumonia, indicating the utility of carbamate derivatives in medicinal chemistry for enhancing drug efficacy and reducing toxicity (Rahmathullah et al., 1999).

Pulmonary Toxicity Studies

Studies on related compounds have also explored their effects on pulmonary toxicity, providing insights into the safety profiles of similar chemicals. For example, the toxicity of butylated hydroxytoluene and its analogs, which share structural features with this compound, has been examined, highlighting the importance of understanding the toxicological properties of such compounds (Mizutani, Ishida, Yamamoto, & Tajima, 1982).

Neuropharmacological Potential

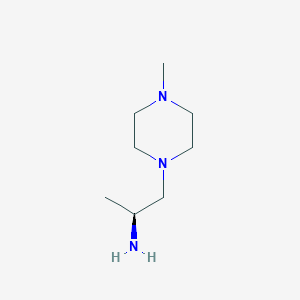

Research into the neuropharmacological potential of phenylpiperazine derivatives, which are structurally related to this compound, has shown promising results. Compounds like WAY100135 have been identified as selective antagonists at 5-HT1A receptors, indicating potential applications in treating neurological disorders (Fletcher et al., 1993).

Safety and Hazards

Wirkmechanismus

Target of Action

Tert-Butyl (4-amino-2-methoxyphenyl)carbamate, also known as tert-butyl N-(4-amino-2-methoxyphenyl)carbamate, is a compound that has been studied for its potential biological activities Related compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that the tert-butyloxycarbonyl (boc) group, which is present in this compound, is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed using various deprotection strategies, which may influence the compound’s interaction with its targets .

Biochemical Pathways

The compound’s potential to interact with voltage-gated sodium channels and regulate crmp2 suggests it may influence neuronal signaling pathways .

Result of Action

The potential interaction with voltage-gated sodium channels and regulation of crmp2 suggests it may influence neuronal activity .

Action Environment

It’s known that the stability of the boc group, which is present in this compound, can be influenced by the presence of nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemische Analyse

Biochemical Properties

tert-Butyl (4-amino-2-methoxyphenyl)carbamate plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. This compound interacts with various enzymes and proteins, including proteases and peptidases, to form stable carbamate derivatives. These interactions are crucial for the selective protection and deprotection of amino groups in synthetic peptides, allowing for the precise assembly of complex peptide sequences .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific signaling pathways by interacting with key proteins and enzymes involved in these pathways. Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. Additionally, this compound can interact with DNA and RNA molecules, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. This compound interacts with enzymes such as carbamoyltransferases and peptidases, influencing metabolic flux and metabolite levels. These interactions are essential for the regulation of metabolic processes and the synthesis of biologically active peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can affect its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it exerts its biochemical effects. The localization of this compound can influence its activity and function within the cell .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDXMQVJPPUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640705 | |

| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190851-19-5 | |

| Record name | tert-Butyl (4-amino-2-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-amino-2-methoxyphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.